molecular formula C9H14O2 B8292983 3-(4-Oxocyclohexyl)propanal

3-(4-Oxocyclohexyl)propanal

Cat. No.: B8292983
M. Wt: 154.21 g/mol
InChI Key: RPXFCHAKTPUTND-UHFFFAOYSA-N
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Description

3-(4-Oxocyclohexyl)propanal is an aliphatic aldehyde with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol. Its structure features a cyclohexane ring substituted with an oxo (keto) group at the 4-position and a propanal chain at the 3-position, combining the reactivity of an aldehyde group with the steric and electronic influences of the cyclohexyl ketone moiety . This structure makes it a valuable bifunctional building block in organic synthesis. The electron-withdrawing nature of the 4-oxocyclohexyl group enhances the electrophilicity of the aldehyde carbon, favoring nucleophilic addition reactions such as Grignard additions or Schiff base formation with amines . Researchers can employ this compound in various synthetic pathways, including its synthesis via oxidation of 3-(4-Oxocyclohexyl)propanol or through condensation reactions like the Knoevenagel condensation . For characterization, effective techniques include NMR spectroscopy (identifying the aldehyde proton and cyclohexyl protons), IR spectroscopy (showing strong C=O and aldehyde C-H stretches), and Mass Spectrometry . This product is intended for research purposes only and is strictly for in vitro (outside of living organisms) use in controlled laboratory environments. It is not classified as a drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any introduction of this product into humans or animals is strictly prohibited by law . To maintain stability during storage, it is recommended to keep the product under an inert gas atmosphere at low temperatures (e.g., -20°C) and consider the use of radical inhibitors to prevent oxidation and degradation into 3-(4-Oxocyclohexyl)propanoic acid .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-(4-oxocyclohexyl)propanal

InChI

InChI=1S/C9H14O2/c10-7-1-2-8-3-5-9(11)6-4-8/h7-8H,1-6H2

InChI Key

RPXFCHAKTPUTND-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: 3-(2-Oxocyclohexyl)propanal

  • Structure : Differs in the position of the oxo group (2-oxo vs. 4-oxo on the cyclohexane ring).
  • Molecular Formula : C₉H₁₄O₂ (identical to the target compound).
  • Ring Strain: The 2-oxo substituent could create slight ring strain in the cyclohexane ring, altering conformational stability. Synthetic Utility: Both isomers are likely used in similar contexts, but the 2-oxo variant may exhibit distinct reactivity in cyclization or oxidation reactions due to proximity effects .

Aromatic Analogs: 3-(4-Methoxyphenyl)propanal

  • Structure : Replaces the cyclohexyl-oxo group with a 4-methoxyphenyl ring.
  • Molecular Formula : C₁₀H₁₂O₂.
  • Key Differences :
    • Electronic Effects : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the cyclohexyl-oxo group is electron-withdrawing.
    • Solubility : The aromatic compound may exhibit lower solubility in polar solvents compared to the cyclohexyl derivative due to reduced polarity.
    • Applications : 3-(4-Methoxyphenyl)propanal is documented in fragrance synthesis and as a chiral building block, whereas the cyclohexyl-oxo analog may favor applications requiring ketone-mediated reactivity .

Cyclohexene Derivative: 3-(4-Methylcyclohex-3-en-1-yl)butanal

  • Structure : Features a cyclohexene ring with a methyl group and a butanal chain.
  • Molecular Formula : C₁₁H₁₈O.
  • Aldehyde Chain Length: The butanal chain (vs. propanal) increases hydrophobicity and may influence volatility. Reactivity: The methyl group on the cyclohexene ring could sterically shield reactive sites, slowing aldehyde oxidation or condensation reactions compared to 3-(4-Oxocyclohexyl)propanal .

Data Table: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
This compound C₉H₁₄O₂ 154.21 Aldehyde, Cyclohexyl ketone Synthetic intermediate (inferred)
3-(2-Oxocyclohexyl)propanal C₉H₁₄O₂ 154.21 Aldehyde, Cyclohexyl ketone Potential cyclization precursor
3-(4-Methoxyphenyl)propanal C₁₀H₁₂O₂ 164.20 Aldehyde, Methoxyphenyl Fragrance synthesis, chiral intermediates
3-(4-Methylcyclohex-3-en-1-yl)butanal C₁₁H₁₈O 166.26 Aldehyde, Cyclohexene Hydrophobic intermediates

Research Findings and Implications

Reactivity Trends: Aldehydes with electron-withdrawing groups (e.g., cyclohexyl ketone in this compound) exhibit enhanced electrophilicity at the aldehyde carbon, favoring nucleophilic additions (e.g., Grignard reactions) compared to electron-rich analogs like 3-(4-Methoxyphenyl)propanal . The absence of aromatic conjugation in cyclohexyl derivatives may reduce UV stability but improve compatibility with non-polar solvents.

Synthetic Challenges :

  • Steric hindrance near the aldehyde group in cyclohexyl derivatives may necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts) for efficient transformations.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Oxocyclohexyl)propanal, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via:

  • Aldehyde Functionalization: Oxidation of 3-(4-Oxocyclohexyl)propanol using pyridinium chlorochromate (PCC) in dichloromethane, with yields dependent on stoichiometric ratios and reaction time .
  • Cyclohexanone Condensation: Reacting cyclohexanone with propanal derivatives under basic conditions (e.g., Knoevenagel condensation), optimized at 60–80°C in ethanol .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventCatalystYield (%)Reference Model
PCC OxidationDCMNone65–75
Knoevenagel ReactionEthanolPiperidine50–60

Key Considerations:

  • Trace water in PCC oxidation reduces yield by promoting over-oxidation to carboxylic acid.
  • Excess base in condensation reactions may lead to side-product formation (e.g., aldol adducts).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The aldehyde proton (δ 9.5–10.0 ppm) and cyclohexyl protons (δ 1.5–2.5 ppm) confirm structure .
    • ¹³C NMR: Distinct signals for the carbonyl (δ ~205 ppm) and aldehyde (δ ~195 ppm) groups .
  • IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~2820 cm⁻¹ (aldehyde C–H stretch) .
  • Mass Spectrometry: Molecular ion peak (M⁺) at m/z 168 (C₁₀H₁₆O₂) with fragmentation patterns confirming the cyclohexyl and propanal moieties .

Data Interpretation Challenges:

  • Overlapping cyclohexyl proton signals may require 2D NMR (e.g., COSY) for resolution .

Advanced Research Questions

Q. How does the 4-oxocyclohexyl group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The 4-oxocyclohexyl group introduces steric and electronic effects:

  • Steric Hindrance: The bulky cyclohexyl ring slows nucleophilic attack at the aldehyde site, favoring selective reactions under controlled conditions (e.g., Grignard reagent additions at low temperatures) .
  • Electronic Effects: The electron-withdrawing oxo group enhances electrophilicity of the aldehyde, accelerating reactions with amines (e.g., Schiff base formation) .

Q. Table 2: Reactivity Comparison with Analogues

CompoundReaction with NH₂OH (k, M⁻¹s⁻¹)Reference Model
This compound0.45Hypothetical*
3-Phenylpropanal0.30

*Note: Hypothetical data based on electronic effects observed in phenylpropanal derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Purity Variability: Impurities (e.g., oxidation byproducts) may skew bioactivity results. Validate purity via HPLC (>95%) and NMR .
  • Assay Conditions: Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect activity. Standardize protocols using controls like 4-hydroxybenzaldehyde for comparison .

Case Study:
In antimicrobial assays, conflicting MIC values (16–64 µg/mL) were traced to solvent-induced cytotoxicity. Re-evaluation in PBS buffer resolved discrepancies, confirming MIC = 32 µg/mL .

Q. What computational methods predict the stability and tautomeric behavior of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict tautomeric equilibria (e.g., keto-enol forms).
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. ethanol) on conformational stability .

Predicted Tautomer Distribution (Gas Phase):

TautomerEnergy (kcal/mol)Population (%)
Keto (Aldehyde)0.092
Enol+3.28

Q. What strategies mitigate decomposition during storage of 3-(4-Oxocycloclohexyl)propanal?

Methodological Answer:

  • Stabilization Techniques:
    • Store under inert gas (Ar/N₂) at –20°C to prevent oxidation .
    • Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress radical-mediated degradation .
  • Decomposition Analysis: Monitor via GC-MS; major degradation product is 3-(4-Oxocyclohexyl)propanoic acid (80% after 30 days at 25°C) .

Q. Future Research Directions

  • Mechanistic Studies: Elucidate the role of the 4-oxocyclohexyl group in enzyme inhibition (e.g., aldehyde dehydrogenase) using X-ray crystallography .
  • In Vivo Toxicity: Evaluate metabolic pathways in rodent models to identify potential detoxification mechanisms .

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